![molecular formula C11H23NO2Si2 B14346869 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole CAS No. 91210-73-0](/img/structure/B14346869.png)
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is an organic compound characterized by the presence of trimethylsilyl groups attached to a pyrrole ring. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, making them useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole typically involves the reaction of 1-methylpyrrole with trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide under alkaline conditions . The reaction proceeds through the substitution of hydrogen atoms on the pyrrole ring with trimethylsilyl groups, forming the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of trimethylsilyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the study of biological pathways and as a tool for modifying biomolecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole involves its ability to act as a protecting group, temporarily shielding sensitive functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted side reactions and ensuring the desired transformation . The compound interacts with molecular targets through its trimethylsilyl groups, influencing various pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-bis[(trimethylsilyl)oxy]benzene: Similar structure with trimethylsilyl groups attached to a benzene ring.
1,2-Benzenediol bis(trimethylsilyl) ether: Contains trimethylsilyl groups attached to a benzenediol structure.
1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine: Features trimethylsilyl groups on an imidazole ring.
Uniqueness
1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole is unique due to its specific arrangement of trimethylsilyl groups on a pyrrole ring. This configuration imparts distinct chemical properties, making it valuable in various applications. Its ability to act as a protecting group and its reactivity in different chemical reactions set it apart from other similar compounds .
Properties
CAS No. |
91210-73-0 |
|---|---|
Molecular Formula |
C11H23NO2Si2 |
Molecular Weight |
257.48 g/mol |
IUPAC Name |
trimethyl-(1-methyl-5-trimethylsilyloxypyrrol-2-yl)oxysilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-12-10(13-15(2,3)4)8-9-11(12)14-16(5,6)7/h8-9H,1-7H3 |
InChI Key |
KNNOZJCPRBEHGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)
![2,4,4-Trimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14346798.png)
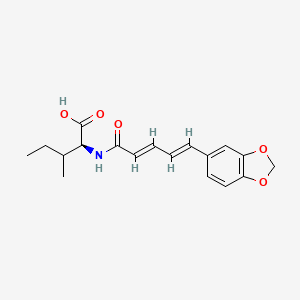
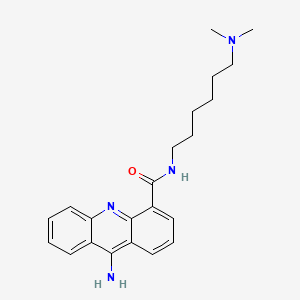
![[4-(Octyloxy)pyridine-2,6-diyl]dimethanol](/img/structure/B14346817.png)
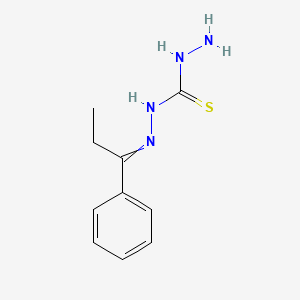
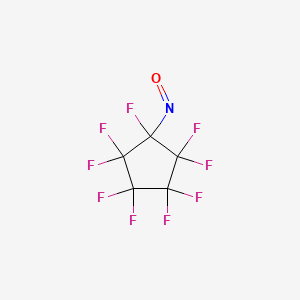
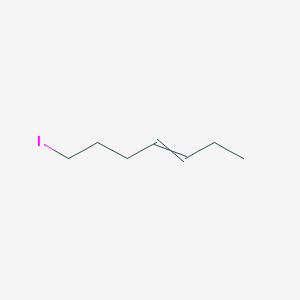
![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)

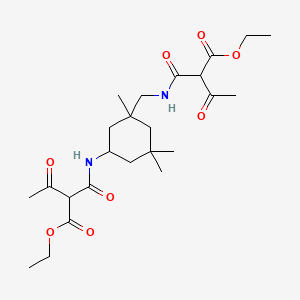
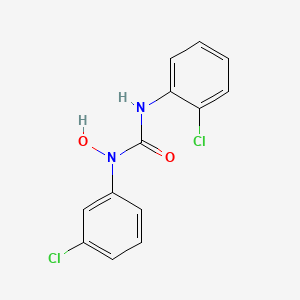
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
